molecular formula C15H12BrNO2 B2969003 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 1358096-11-3

4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B2969003
CAS No.: 1358096-11-3
M. Wt: 318.17
InChI Key: NNDWPDAMXWNLOO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene ring. The compound features a 3-bromophenyl substituent at the 4-position of the oxazepine ring, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name

4-(3-bromophenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-12-5-3-6-13(8-12)17-9-11-4-1-2-7-14(11)19-10-15(17)18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDWPDAMXWNLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the following steps:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one and related benzoxazepinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Bromophenyl at 4-position C₁₅H₁₂BrNO₂ 318.17 Bromine enhances lipophilicity and potential halogen bonding
4-(3-Bromophenyl)-4,6,7,8-tetrahydro-6-phenyl[1,4]oxazepino[4,3-c]sydnone (cis-2c) 3-Bromophenyl, phenyl, sydnone ring C₁₈H₁₅BrN₂O₃ 387.24 Sydnone ring introduces additional nitrogen and redox activity
7-Chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (BI65482) 7-Chloro, 4-fluorophenyl C₁₅H₁₁ClFNO₂ 291.70 Chlorine and fluorine enhance electronegativity and metabolic stability
7-Bromo-4-(2-chloro-5-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (BI58894) 7-Bromo, 2-chloro-5-fluorophenyl C₁₅H₁₀BrClFNO₂ 370.60 Multihalogenated substituents increase steric bulk and polarity
Key Observations:
  • Halogen Substituents: Bromine in the 3-position (target compound) increases molecular weight and lipophilicity compared to fluorine/chlorine analogs like BI65482.
  • Ring Systems: The sydnone-containing analog (cis-2c) has a fused heterocyclic system, which may confer unique reactivity or biological activity compared to simpler benzoxazepinones .

Physicochemical Properties

Table: Comparative Physical and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR Features (δ, ppm)
This compound Not reported Not available Expected aromatic protons at ~7.2–7.6 ppm (bromophenyl)
cis-2c 160–162 1747 (C=O), 1496, 1188 7.27–7.66 (m, 9H), 5.79 (s, 1H), 4.94 (dd)
BI65482 Not reported Not available SMILES: Fc1ccc(cc1)N1Cc2cc(Cl)ccc2OCC1=O
Key Observations:
  • Melting Points: The sydnone derivative (cis-2c) has a well-defined melting point (160–162°C), suggesting higher crystallinity compared to simpler benzoxazepinones .
  • IR and NMR: The carbonyl stretch at 1747 cm⁻¹ in cis-2c aligns with the sydnone ring’s electronic environment. Aromatic proton multiplicity in the ¹H NMR spectrum reflects substituent positioning .
Table: Commercial Data for Selected Analogs
Compound Name Catalog Number Purity Price (1 mg) Availability
BI65482 BI65482 90% $574.00 3 weeks
BI58894 BI58894 Not specified Not listed View details
Key Observations:
  • Cost and Accessibility : BI65482 is priced at $574.00 per 1 mg, reflecting its specialized synthesis (halogenation and fluorination steps) .
  • Research Utility : These compounds are marketed as building blocks for drug discovery, highlighting their relevance in developing CNS or anticancer agents.

Biological Activity

The compound 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a member of the benzoxazepine class of compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrN1O1C_{14}H_{14}BrN_{1}O_{1}. The structure features a bromophenyl group attached to a tetrahydrobenzoxazepine core. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC14H14BrN1O1C_{14}H_{14}BrN_{1}O_{1}
Molecular Weight292.17 g/mol
SMILESCc1cc2c(c(c1)Br)OCCNC2=O

Antimicrobial Properties

Research has indicated that benzoxazepines exhibit antimicrobial properties. A study focusing on related compounds demonstrated significant antibacterial activity against various strains of bacteria. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy in this area .

Anti-inflammatory Effects

Benzoxazepines have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines. For instance, compounds within this class have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases . Further research is needed to confirm similar effects for this compound.

Neuroprotective Activity

Neuroprotective effects have been observed in several benzoxazepine derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Specific studies are required to evaluate whether this compound exhibits comparable neuroprotective activity .

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related benzoxazepines demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus . This suggests that this compound may have similar or enhanced antimicrobial properties.
  • Anti-inflammatory Mechanism : Research indicates that benzoxazepines can inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 . Investigating this pathway could provide insights into the anti-inflammatory potential of the compound.

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